Alacepril

Descripción general

Descripción

Alacepril es un inhibidor de la enzima convertidora de angiotensina (ECA) utilizado principalmente para tratar la hipertensión y, en algunos casos, la hipertensión renovascular . Es un profármaco que se metaboliza en captopril y desacetilthis compound, que son formas activas que ejercen efectos antihipertensivos .

Aplicaciones Científicas De Investigación

Alacepril tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como un compuesto modelo para estudiar el comportamiento de los inhibidores de la enzima convertidora de angiotensina.

Biología: Investigado por sus efectos en los procesos celulares, particularmente los que involucran el sistema renina-angiotensina.

Industria: Utilizado en el desarrollo de nuevos medicamentos e formulaciones antihipertensivas.

Mecanismo De Acción

Alacepril ejerce sus efectos inhibiendo la enzima convertidora de angiotensina, que es responsable de convertir la angiotensina I en angiotensina II, un potente vasoconstrictor . Al inhibir esta enzima, this compound reduce los niveles de angiotensina II, lo que lleva a la vasodilatación y a una disminución de la presión arterial . Además, previene la degradación de la bradicinina, un péptido vasodilatador, contribuyendo aún más a sus efectos antihipertensivos .

Compuestos Similares:

Singularidad de this compound: This compound es único debido a su naturaleza de profármaco, que permite un inicio más lento y una duración del efecto más larga en comparación con el captopril . Esto lo hace particularmente útil en el control de la hipertensión crónica con menos dosis .

Análisis Bioquímico

Biochemical Properties

Alacepril plays a crucial role in biochemical reactions by inhibiting the angiotensin-converting enzyme. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . Additionally, this compound prevents the breakdown of bradykinin, a vasodilator peptide that naturally relaxes blood vessels . The interaction of this compound with ACE results in decreased blood pressure and improved cardiovascular function .

Cellular Effects

This compound influences various cellular processes, particularly in endothelial cells. It has been shown to inhibit the expression of adhesion molecules such as intercellular adhesion molecule 1 (ICAM-1) and vascular cell adhesion molecule 1 (VCAM-1) on human aortic endothelial cells . This inhibition reduces monocyte adherence to endothelial cells, thereby exerting anti-inflammatory and anti-atherogenic effects . This compound also reduces the production of reactive oxygen species (ROS) in endothelial cells, further contributing to its protective effects on the vascular system .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to captopril and desacetylthis compound in vivo . Captopril inhibits ACE, leading to reduced levels of angiotensin II and increased levels of bradykinin . This dual action results in vasodilation and decreased blood pressure. Additionally, this compound’s metabolites inhibit the sympathetic nervous system, contributing to its antihypertensive effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and sustained effects over time. Studies have demonstrated that this compound effectively lowers blood pressure both at rest and during exercise in patients with essential hypertension . Long-term studies indicate that this compound maintains its efficacy in reducing blood pressure and does not significantly affect heart rate response . The plasma concentration of captopril, an active metabolite of this compound, increases gradually with prolonged use, suggesting sustained therapeutic effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a chronic heart failure model in dogs, a single dose of 1 to 3 mg of this compound resulted in sustained reduction of preload and afterload . Higher doses of this compound have been associated with increased plasma chymase activity and decreased blood pressure in canine models . Excessive doses may lead to adverse effects such as dizziness and changes in hematocrit levels .

Metabolic Pathways

This compound is metabolized into captopril and desacetylthis compound, which are responsible for its antihypertensive effects . The conversion involves deacetylation, where this compound loses a molecule similar to the amino acid phenylalanine . Captopril then inhibits ACE, reducing the levels of angiotensin II and increasing bradykinin levels . This metabolic pathway is crucial for the therapeutic action of this compound.

Transport and Distribution

This compound and its metabolites are efficiently transported to the arterial wall, where they exert their therapeutic effects . The protein conjugates of this compound facilitate its delivery to tissues, contributing to its long-acting effects . The distribution of this compound within the body ensures its sustained antihypertensive action.

Subcellular Localization

The subcellular localization of this compound and its metabolites is primarily within the endothelial cells of blood vessels . This compound targets the ACE enzyme located on the surface of endothelial cells, where it inhibits the conversion of angiotensin I to angiotensin II . This localization is essential for its vasodilatory and antihypertensive effects.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de alacepril implica la formación de amida entre S-acetilcaptopril y (S)-tert-butil 2-amino-3-fenilpropanoato . La reacción se completa mediante la desprotección con ácido trifluoroacético .

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica el control preciso de las condiciones de reacción, como la temperatura, el pH y el uso de solventes, para garantizar un alto rendimiento y pureza del producto final .

Tipos de Reacciones:

Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en el grupo sulfhidrilo, lo que lleva a la formación de disulfuros.

Reducción: El compuesto se puede reducir a su forma tiol correspondiente.

Sustitución: this compound puede participar en reacciones de sustitución nucleofílica, especialmente involucrando el grupo sulfhidrilo.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Agentes reductores como el ditiotreitol.

Sustitución: Nucleófilos como aminas o tioles.

Productos Principales:

Oxidación: Disulfuros.

Reducción: Derivados de tiol.

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

Captopril: The active metabolite of alacepril with a similar mechanism of action but a shorter duration of effect.

Lisinopril: A non-sulfhydryl angiotensin-converting enzyme inhibitor with a longer half-life and different side effect profile.

Uniqueness of this compound: this compound is unique due to its prodrug nature, which allows for a slower onset and longer duration of action compared to captopril . This makes it particularly useful in managing chronic hypertension with fewer doses .

Propiedades

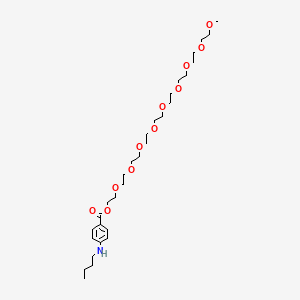

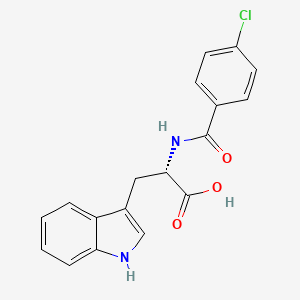

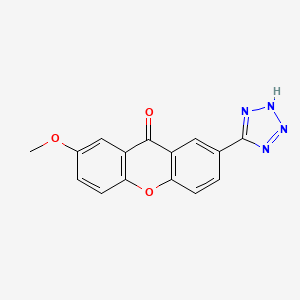

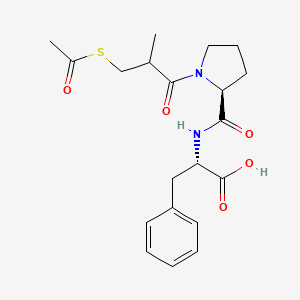

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-3-acetylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5S/c1-13(12-28-14(2)23)19(25)22-10-6-9-17(22)18(24)21-16(20(26)27)11-15-7-4-3-5-8-15/h3-5,7-8,13,16-17H,6,9-12H2,1-2H3,(H,21,24)(H,26,27)/t13-,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHHOYXPRDYHEZ-COXVUDFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(=O)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CSC(=O)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048576 | |

| Record name | Alacepril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74258-86-9 | |

| Record name | Alacepril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74258-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alacepril [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074258869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alacepril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALACEPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X39TL7JDPF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.